An In-Depth Technical Guide to 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA (Pristanoyl-CoA)
An In-Depth Technical Guide to 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA (Pristanoyl-CoA)
Introduction
2S,6R,10R,14-tetramethylpentadecanoyl-CoA, more commonly known as pristanoyl-CoA, is a critical intermediate in the peroxisomal metabolism of branched-chain fatty acids.[1][2] Its structure, though complex, is key to understanding its metabolic origin and fate. This molecule is derived from the α-oxidation of phytanic acid, a dietary fatty acid that cannot be processed through conventional β-oxidation due to a methyl group on its β-carbon.[1][3][4] The accumulation of its precursor, phytanic acid, and pristanic acid itself is a hallmark of several severe peroxisomal disorders, including Refsum disease and Zellweger spectrum disorders (ZSD).[5][6][7] This guide provides a comprehensive overview of the structure of pristanoyl-CoA, its biochemical context, clinical significance, and the analytical methodologies essential for its study in a research and diagnostic setting.
Chemical Structure and Nomenclature
The structure of pristanoyl-CoA is defined by a 15-carbon acyl chain (pentadecanoyl) with four methyl groups and a thioester bond to coenzyme A (CoA).
-
Systematic IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2S,6R,10R,14-tetramethylpentadecanethioate.[2]
-
Common Name: (2S)-Pristanoyl-CoA.[8]
-
Chemical Formula: C40H72N7O17P3S.[2]
The acyl portion of the molecule is pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). The stereochemistry of the methyl groups is crucial for its biological activity and subsequent metabolism. The "2S" configuration is particularly important, as peroxisomal β-oxidation enzymes are specific for this stereoisomer.[9]
Figure 1. 2D Chemical Structure of (2S)-Pristanoyl-CoA.
Biochemical Origins and Metabolic Fate
Pristanoyl-CoA is not obtained directly from the diet but is instead a product of peroxisomal α-oxidation. This pathway serves to shorten a branched-chain fatty acid by one carbon, thereby bypassing a methyl group that would otherwise block β-oxidation.
Origin: The α-Oxidation of Phytanic Acid
The primary dietary precursor to pristanoyl-CoA is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). This fatty acid is sourced from the chlorophyll in green vegetables and is also found in dairy products and the fat of ruminant animals.[3][4] Due to the methyl group at the C3 (β) position, phytanic acid cannot be a substrate for the first enzyme of β-oxidation.[1] It must first undergo α-oxidation within the peroxisome.
The pathway proceeds as follows:
-
Activation: Phytanic acid is activated to phytanoyl-CoA by an acyl-CoA synthetase.[10]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon (C2) by phytanoyl-CoA dioxygenase (PhyH) , an Fe2+ and 2-oxoglutarate-dependent enzyme, to form 2-hydroxyphytanoyl-CoA.[1][3][11]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal and formyl-CoA.[1]
-
Oxidation: Pristanal is oxidized by an aldehyde dehydrogenase to yield pristanic acid .[1][3]
-
Activation: Finally, pristanic acid is activated to pristanoyl-CoA , the topic of this guide, preparing it for β-oxidation.[1]
Caption: Peroxisomal α-oxidation pathway of phytanic acid.
Fate: The β-Oxidation of Pristanoyl-CoA
Once formed, pristanoyl-CoA, now lacking the problematic β-methyl group, can be degraded via peroxisomal β-oxidation.[1][12] This process involves a series of enzymatic reactions that shorten the fatty acyl chain.
Natural pristanic acid is a racemic mixture of (2R) and (2S) stereoisomers. However, the first enzyme of β-oxidation, acyl-CoA oxidase, is specific to the (2S) form. Therefore, α-methylacyl-CoA racemase (AMACR) is required to convert the (2R)-pristanoyl-CoA into (2S)-pristanoyl-CoA.[9][13]
The β-oxidation of (2S)-pristanoyl-CoA proceeds for three cycles within the peroxisome, yielding:
-
Two molecules of propionyl-CoA
-
One molecule of acetyl-CoA
These products are then transported, often as carnitine esters, to the mitochondria for further oxidation and energy production.[12][15]
Caption: Peroxisomal β-oxidation pathway of pristanoyl-CoA.
Clinical Significance in Peroxisomal Disorders
Defects in the α- or β-oxidation of branched-chain fatty acids lead to the accumulation of phytanic and/or pristanic acid in plasma and tissues, which is cytotoxic and causes significant neurological damage.[1][6] Measurement of these metabolites is therefore a critical diagnostic tool for several inherited peroxisomal disorders.
| Disorder | Deficient Enzyme(s) / Protein(s) | Key Accumulating Metabolites | Inheritance |
| Classic Refsum Disease | Phytanoyl-CoA Hydroxylase (PhyH) or PEX7 | Phytanic Acid | Autosomal Recessive[6][16][17] |
| Zellweger Spectrum Disorders (ZSD) | PEX genes (involved in peroxisome biogenesis) | Phytanic Acid, Pristanic Acid, Very-Long-Chain Fatty Acids (VLCFAs) | Autosomal Recessive[5][7][18] |
| α-Methylacyl-CoA Racemase (AMACR) Deficiency | α-Methylacyl-CoA Racemase | Pristanic Acid (specifically the 2R-isomer) | Autosomal Recessive[13] |
| D-Bifunctional Protein (DBP) Deficiency | D-Bifunctional Protein (part of β-oxidation) | Pristanic Acid, VLCFAs | Autosomal Recessive[19] |
Expertise Insight: The ratio of pristanic acid to phytanic acid can provide valuable diagnostic clues. In classic Refsum disease, a defect in PhyH causes a massive buildup of phytanic acid with relatively normal pristanic acid.[6] Conversely, in disorders affecting the β-oxidation of pristanic acid (like DBP deficiency), both metabolites may be elevated, but the pristanic acid/phytanic acid ratio is markedly increased.[19]
Analytical Methodologies for Quantification
Direct measurement of pristanoyl-CoA is not typically performed in a clinical diagnostic setting due to its nature as a transient intracellular intermediate. Instead, laboratories quantify the free fatty acids, pristanic acid and phytanic acid, in plasma or serum.[20] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.[21][22]
Rationale for Methodological Choices
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for accurate quantification even at low physiological concentrations and unambiguous identification based on mass-to-charge ratio.[22]
-
Chromatography (GC or LC): Necessary to separate the analytes of interest (pristanic acid, phytanic acid, VLCFAs) from other fatty acids and complex lipids in the plasma matrix, preventing ion suppression and isobaric interference.[21]
-
Derivatization: Free fatty acids have poor ionization efficiency and chromatographic properties. Derivatization is a critical step to make them more volatile for GC analysis (e.g., forming methyl esters) or to enhance their ionization for LC-MS/MS analysis (e.g., forming trimethylaminoethyl esters).[20][23]
-
Stable Isotope Dilution: The use of deuterated internal standards (e.g., D3-pristanic acid) is the most reliable method for quantification.[19] These standards behave identically to the analyte during sample preparation and analysis but are distinguished by the mass spectrometer, correcting for any sample loss or matrix effects and ensuring a highly accurate result.
Generalized Protocol: LC-MS/MS Analysis of Pristanic Acid in Plasma
This protocol outlines a self-validating system for the quantification of pristanic and other relevant fatty acids. The inclusion of an internal standard at the very first step ensures that any variability in extraction, derivatization, or injection is normalized, providing trustworthy and reproducible results.
Step 1: Sample Preparation & Internal Standard Spiking
-
To 100 µL of plasma, add a known concentration of an internal standard solution containing deuterated analogues (e.g., D3-Pristanic Acid, D3-Phytanic Acid, D4-C26:0).
-
Causality: Spiking the internal standard at the beginning is crucial for accurate quantification, as it corrects for analyte loss during all subsequent steps.[22]
Step 2: Hydrolysis
-
Add a strong base (e.g., ethanolic potassium hydroxide) and heat the sample.
-
Causality: This releases the fatty acids from their esterified forms (e.g., triglycerides, CoA esters), allowing for the measurement of total pristanic acid.[22]
Step 3: Extraction
-
Acidify the sample and perform a liquid-liquid extraction using an organic solvent like hexane.
-
Causality: This selectively moves the now-protonated (less polar) fatty acids from the aqueous phase into the organic phase, concentrating the analytes and removing water-soluble interferents.
Step 4: Derivatization
-
Evaporate the organic solvent and add derivatizing reagents (e.g., oxalyl chloride followed by dimethylaminoethanol) to create a charged derivative.[20]
-
Causality: This step is essential for sensitive detection by electrospray ionization (ESI) in positive mode, as it adds a permanently charged quaternary amine group to the fatty acid.[20][23]
Step 5: LC-MS/MS Analysis
-
Reconstitute the derivatized sample in a suitable solvent and inject it onto an LC-MS/MS system.
-
Liquid Chromatography: Use a C8 or C18 reversed-phase column with a gradient of water and methanol/acetonitrile to separate the different fatty acid derivatives.[22]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Principle: The first quadrupole (Q1) is set to select the mass of the derivatized analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor -> product transition is highly specific to the analyte.
-
Trustworthiness: The MRM technique provides exceptional specificity, ensuring that the signal being measured is unequivocally from the target analyte and not from a co-eluting compound of the same mass.[20]
-
Caption: General workflow for LC-MS/MS analysis of pristanic acid.
Conclusion
2S,6R,10R,14-tetramethylpentadecanoyl-CoA is a pivotal molecule at the intersection of lipid nutrition, metabolism, and human disease. Its unique branched structure necessitates a specialized peroxisomal α-oxidation pathway for its synthesis from dietary phytanic acid, which in turn prepares it for energy production via β-oxidation. An in-depth understanding of this structure is fundamental for researchers and clinicians investigating peroxisomal disorders. The accumulation of its precursors serves as a critical biomarker, and robust analytical methods, particularly stable isotope dilution LC-MS/MS, are essential for the accurate diagnosis and monitoring of patients with conditions like Refsum disease and Zellweger spectrum disorders.
References
-
Wikipedia. Alpha oxidation. [Link]
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521. [Link]
-
PubChem. Beta-oxidation of pristanoyl-CoA | Pathway. National Institutes of Health. [Link]
-
Fauland, A., et al. (2011). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Lipid Research, 52(10), 1928-1938. [Link]
-
Zellweger UK. Zellweger Spectrum Disorder. [Link]
-
Wanders, R. J., & Waterham, H. R. (2006). Human metabolism of phytanic acid and pristanic acid. Current Opinion in Lipidology, 17(3), 256-261. [Link]
-
BYJU'S. Alpha Oxidation of Fatty Acids. [Link]
-
Wanders, R. J., et al. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Biochemical Society Transactions, 35(Pt 5), 869-873. [Link]
-
Medscape. Refsum Disease: Practice Essentials, Background, Pathophysiology. (2023). [Link]
-
Karki, K., & Subedi, L. (2023). Fatty Acid Alpha-oxidation and its Clinical Correlation. Journal of Manmohan Memorial Institute of Health Sciences, 9(1), 101-110. [Link]
-
The Medical Biochemistry Page. Refsum Disease. (2025). [Link]
-
Reactome. Beta-oxidation of pristanoyl-CoA. [Link]
-
Reactome. Beta-oxidation of pristanoyl-CoA. [Link]
-
ResearchGate. Pristanic acid b-oxidation. [Link]
-
P. aeruginosa Metabolome Database. pristanoyl-CoA (PAMDB120547). [Link]
-
Wikipedia. Zellweger syndrome. [Link]
-
ResearchGate. β-oxidation of pristanic acid and racemase activity in peroxisomes and mitochondria. [Link]
-
Celik, M., et al. (2017). Clinical Diagnosis, Biochemical Findings, Genetics and Incidence of Zellweger Syndrome. International Journal of Pediatrics, 28(1), e58924. [Link]
-
Wikipédia. Pristanoyl-coenzyme A. [Link]
-
PubChem. pristanoyl-CoA. National Institutes of Health. [Link]
-
Human Metabolome Database. Showing metabocard for Pristanoyl-CoA (HMDB0002057). [Link]
-
ResearchGate. Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders. [Link]
-
Geneskin. Refsum Disease. [Link]
-
NCBI Bookshelf. Refsum Disease. (2024). [Link]
-
Swinarew, A. S., et al. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. International Journal of Molecular Sciences, 24(22), 16057. [Link]
-
Wikipedia. Refsum disease. [Link]
-
Yi, A., et al. (2021). Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens. Laboratory Medicine and Quality Assurance, 43(3), 135-142. [Link]
-
ContaminantDB. Pristanoyl-CoA (CHEM035315). [Link]
-
FooDB. Showing Compound Pristanoyl-CoA (FDB022821). [Link]
-
Wang, Y., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 446. [Link]
-
NCBI Bookshelf. Zellweger Spectrum Disorder. (2003). [Link]
-
Annabi, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5831. [Link]
-
Berendse, K., et al. (2020). Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review. Journal of Clinical Medicine, 9(12), 3843. [Link]
-
ten Brink, H. J., et al. (1992). Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography. Journal of Lipid Research, 33(1), 41-47. [Link]
-
Allen, N. E., et al. (2008). Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids. British Journal of Nutrition, 99(3), 653-659. [Link]
-
Traxal Technologies. 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA. [Link]
-
Crispr Update. 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA. [Link]
-
Al-Dirbashi, O. Y., et al. (2008). Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. Journal of Lipid Research, 49(8), 1855-1862. [Link]
-
Crispr Update. 2S,6R,10R,14-Tetramethylpentadecanoyl-CoA. [Link]
-
PubChem. [(1R,2S,6R,9R,10R,11R,13S,14R,15R)-13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] hexadecanoate. National Institutes of Health. [Link]
Sources
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. pristanoyl-CoA | C40H72N7O17P3S | CID 25137904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. zellweger.org.uk [zellweger.org.uk]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. nepjol.info [nepjol.info]
- 11. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Beta-oxidation of pristanoyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. portlandpress.com [portlandpress.com]
- 15. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. geneskin.org [geneskin.org]
- 17. Refsum disease - Wikipedia [en.wikipedia.org]
- 18. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
